Bienvenue dans la boutique en ligne BenchChem!

ethyl N-benzoylphenylalaninate

Drug Design ADME Prediction Permeability Assays

Ethyl N-benzoylphenylalaninate (CAS 19817-70-0) is the ethyl ester derivative of N-benzoyl-DL-phenylalanine, a synthetic N-acyl amino acid conjugate characterized by a benzoyl group at the amino terminus and an ethyl ester at the carboxyl terminus. With a molecular formula of C₁₈H₁₉NO₃ and a molecular weight of 297.35 g/mol, this compound is commonly supplied as a white to off-white solid with a purity specification of ≥95%.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 19817-70-0
Cat. No. B034732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-benzoylphenylalaninate
CAS19817-70-0
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C18H19NO3/c1-2-22-18(21)16(13-14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20)/t16-/m0/s1
InChIKeyWTVXOKSBXDTJEM-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-benzoylphenylalaninate (CAS 19817-70-0) – Product Identity, Physicochemical Profile, and Research-Grade Specifications


Ethyl N-benzoylphenylalaninate (CAS 19817-70-0) is the ethyl ester derivative of N-benzoyl-DL-phenylalanine, a synthetic N-acyl amino acid conjugate characterized by a benzoyl group at the amino terminus and an ethyl ester at the carboxyl terminus . With a molecular formula of C₁₈H₁₉NO₃ and a molecular weight of 297.35 g/mol, this compound is commonly supplied as a white to off-white solid with a purity specification of ≥95% . The ester moiety confers enhanced lipophilicity (predicted LogP 3.34) and serves as a protecting group for the carboxylic acid function, positioning the compound as an important intermediate in peptide synthesis and medicinal chemistry [1]. The compound exists predominantly as the racemic DL-form under this CAS registry, though stereochemically resolved (S)- and (R)- variants are also described under separate CAS numbers .

Why N-Benzoylphenylalanine Analogs Cannot Be Interchanged with Ethyl N-benzoylphenylalaninate (19817-70-0) in Research and Industrial Workflows


The distinction between ethyl N-benzoylphenylalaninate and its closest analogs—such as the free acid N-benzoyl-DL-phenylalanine or alternative esters like the methyl or 4-nitrobenzoyl derivatives—is manifested in dramatically different pharmacokinetic, enzymatic, and synthetic behaviors. The free acid, a known hypoglycemic agent, has a D-isomer that is 20-fold higher in affinity than the L-isomer at the sulphonylurea receptor [1]; the ethyl ester, however, masks this ionic interaction and instead imparts substrate specificity for serine proteases such as α-chymotrypsin, where steric and electronic effects yield distinct catalytic efficiencies (kcat/Km) [2]. Furthermore, introduction of a p-nitro substituent, as in SB-297006 (N-benzoyl-4-nitro-L-phenylalanine ethyl ester), shifts the biological profile from a proteolytic substrate to a selective CCR3 antagonist (IC₅₀ 39 nM), rendering it unsuitable for studies on digestive enzyme kinetics [3]. These qualitative and quantitative divergences in target engagement and reactivity mean that substituting one N-benzoylphenylalanine analog for another without verifying the specific ester and aryl substitution pattern can invalidate SAR conclusions, alter synthesis pathways, or compromise assay readouts.

Ethyl N-benzoylphenylalaninate (19817-70-0) – Quantitative Differentiation Guide for Scientific Procurement


Comparative Lipophilicity: Enhanced LogP of the Ethyl Ester versus the Parent Free Acid

The esterification of the carboxylic acid in N-benzoyl-DL-phenylalanine to the ethyl ester significantly increases lipophilicity. The predicted LogP for ethyl N-benzoylphenylalaninate (target compound) is 3.34, compared to a predicted LogP of approximately 2.8 for the parent free acid N-benzoyl-DL-phenylalanine . This increase in LogP directly correlates with enhanced passive membrane permeability.

Drug Design ADME Prediction Permeability Assays

Enzymatic Substrate Specificity: k3 Kinetic Superiority for α-Chymotrypsin over Other N-Benzoyl Esters

N-benzoyl-L-phenylalanine ethyl ester exhibits an extraordinarily large catalytic rate constant (k3) for α-chymotrypsin-catalyzed hydrolysis. An ACS study highlights that its k3 value significantly exceeds that of other N-acyl-L-phenylalanine esters, indicating a specific, productive interaction with the enzyme's extended binding site [1]. This behavior positions it as an 'excellent substrate' for chymotrypsin, a property not shared by the p-nitro derivative (SB-297006) or the free acid.

Enzymology Serine Protease Kinetics Substrate Profiling

Target Selectivity Window: Differential Inhibition of Neutrophil Elastase and Cathepsin G

Ethyl N-benzoylphenylalaninate demonstrates a measurable selectivity window between the serine proteases neutrophil elastase and cathepsin G. BindingDB curated data shows an IC₅₀ of 50 nM for human neutrophil elastase, which is approximately 3.8-fold lower (more potent) than the IC₅₀ of 191 nM for human cathepsin G [1]. Furthermore, the compound exhibits negligible inhibition of bovine thrombin (IC₅₀ > 10,000 nM), representing a greater than 200-fold selectivity window over the coagulation protease [1].

Protease Inhibition Inflammation Selectivity Profiling

Synthetic Utility: Established Intermediacy in Integrin α4β7 Antagonist Synthesis

Ethyl N-benzoylphenylalaninate is structurally disclosed as a key starting material or intermediate in patent applications for N-(benzoyl)-phenylalanine-based integrin α4β7 antagonists [1]. The ethyl ester protection strategy is explicitly utilized to facilitate subsequent amidation and functionalization steps that are not achievable with the unprotected free acid. In contrast, the free acid N-benzoylphenylalanine is an end-product hypoglycemic agent that cannot serve this synthetic role without additional protection/deprotection cycles [2].

Medicinal Chemistry Inflammatory Bowel Disease Process Chemistry

Ethyl N-benzoylphenylalaninate (19817-70-0) – Primary Procurement Scenarios Driven by Quantitative Differentiation Evidence


α-Chymotrypsin Substrate in High-Throughput Kinetic Assays

Procure this compound when developing or screening serine protease inhibitors, specifically those targeting α-chymotrypsin or closely related digestive enzymes. The 'extraordinarily large k3 value' makes ethyl N-benzoylphenylalaninate a superior substrate for sensitive, real-time kinetic measurements, providing a high signal-to-noise ratio and enabling shorter assay incubation periods compared to unsubstituted N-acyl esters. This application is suitable for academic biochemistry labs and pharmaceutical HTS campaigns evaluating chymotrypsin-like activity.

Selective Neutrophil Elastase Inhibition Studies in Inflammation Models

Use this compound as a tool molecule in preclinical inflammation research where selective inhibition of human neutrophil elastase (IC₅₀ 50 nM) over cathepsin G (IC₅₀ 191 nM) and thrombin (IC₅₀ > 10 µM) is required . The established selectivity profile allows researchers to attribute biological effects specifically to elastase blockade, reducing confounding variables in mechanistic studies of acute lung injury, chronic obstructive pulmonary disease, or neutrophilic skin disorders.

Medicinal Chemistry Synthesis of α4β7 Integrin Antagonists

Source this compound as a pre-validated, patent-supported intermediate for the construction of N-(benzoyl)-phenylalanine libraries targeting integrin α4β7 . Its ethyl ester protecting group is essential for the subsequent synthetic steps (amidation, coupling) described in the patent literature. For process chemistry and medicinal chemistry teams working on inflammatory bowel disease therapeutics, this compound provides a direct entry point into a protected synthetic route without requiring additional esterification of the free acid.

ADRME Profiling of Ester Prodrug Candidates

Incorporate ethyl N-benzoylphenylalaninate into ADME screening cascades as a lipophilic ester reference compound. The experimentally supported predicted LogP of 3.34 positions it as a benchmark for assessing the impact of esterification on membrane permeability, plasma stability, and hepatic esterase-mediated cleavage. This is valuable for DMPK groups requiring characterized ester standards to validate in vitro permeability or stability assay platforms.

Quote Request

Request a Quote for ethyl N-benzoylphenylalaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.